Dipropargyl ether Dipropargyl ether Propargylic ethers have been reported to participate in the preparation of various diindolylmethanes.

Brand Name: Vulcanchem
CAS No.: 6921-27-3
VCID: VC1573526
InChI: InChI=1S/C6H6O/c1-3-5-7-6-4-2/h1-2H,5-6H2
SMILES: C#CCOCC#C
Molecular Formula: C6H6O
Molecular Weight: 94.11 g/mol

Dipropargyl ether

CAS No.: 6921-27-3

Cat. No.: VC1573526

Molecular Formula: C6H6O

Molecular Weight: 94.11 g/mol

* For research use only. Not for human or veterinary use.

Dipropargyl ether - 6921-27-3

Specification

CAS No. 6921-27-3
Molecular Formula C6H6O
Molecular Weight 94.11 g/mol
IUPAC Name 3-prop-2-ynoxyprop-1-yne
Standard InChI InChI=1S/C6H6O/c1-3-5-7-6-4-2/h1-2H,5-6H2
Standard InChI Key HRDCVMSNCBAMAM-UHFFFAOYSA-N
SMILES C#CCOCC#C
Canonical SMILES C#CCOCC#C

Introduction

Chemical Identity and Structure

Basic Information

Dipropargyl ether, also known by several synonyms including propargyl ether and bis(2-propynyl) ether, is an organic compound with the molecular formula C₆H₆O. This ether compound contains two propargyl (2-propynyl) groups connected by an oxygen atom, creating a symmetrical structure.

PropertyInformation
Chemical NameDipropargyl ether
IUPAC Name3-prop-2-ynoxyprop-1-yne
Molecular FormulaC₆H₆O
Linear Formula(HC≡CCH₂)₂O
Molecular Weight94.113 g/mol
CAS Registry Number6921-27-3
InChI KeyHRDCVMSNCBAMAM-UHFFFAOYSA-N
SMILES NotationC#CCOCC#C
PubChem CID23349

Table 1. Chemical identifiers and basic properties of dipropargyl ether

Common Synonyms

The compound is referred to by several names in scientific literature and commercial contexts:

  • Propargyl ether

  • Dipropargyl ether

  • 2-Propynyl ether

  • 1-Propyne, 3,3'-oxybis

  • Bispropargyl ether

  • 3-Prop-2-yn-1-yloxy prop-1-yne

  • Dipropargyl oxide

  • Di(2-propynyl) ether

  • Bis(2-propynyl) ether

Physical and Chemical Properties

Physical Properties

Dipropargyl ether exists as a colorless liquid under standard conditions with distinctive physical characteristics that influence its handling and applications.

PropertyValue
Physical StateColorless liquid
Density0.914 g/cm³
Flash Point24°C (75°F)
Boiling PointNot explicitly stated in sources, but between 160-164°C (based on crystallization and sublimation temperature)
Refractive IndexApproximately 1.5 (comparable to KBr substrate)

Table 2. Physical properties of dipropargyl ether

Chemical Properties

The chemical reactivity of dipropargyl ether is largely determined by its functional groups, particularly the terminal alkyne groups which can participate in various chemical reactions.

  • Contains two terminal alkyne groups that can undergo addition reactions

  • Ether linkage provides stability but can be cleaved under certain conditions

  • Forms crystalline phases upon cooling from liquid state

  • Can participate in click chemistry reactions due to alkyne functionality

  • Potentially undergoes polymerization reactions, especially when heated

Spectroscopic Properties

Infrared (IR) spectroscopy has been used extensively to characterize dipropargyl ether in different physical states. A reinvestigation of IR spectra has revealed significant information about the compound's phase behavior.

IR Spectral Characteristics

The IR spectrum of dipropargyl ether has been studied in liquid, amorphous, and crystalline forms. Recent research has discovered two distinct crystalline phases of the compound, which can be observed through their unique IR spectral patterns .

Key spectral features include:

  • Characteristic C≡C stretching bands

  • C-H stretching bands for terminal alkynes

  • C-O-C stretching bands typical of ethers

  • Distinct spectral changes observed during phase transitions between amorphous and crystalline states

Synthesis and Preparation

Williamson Ether Synthesis

The most common method for preparing dipropargyl ether employs the Williamson ether synthesis, a fundamental reaction in organic chemistry for preparing ethers from an alkoxide and an alkyl halide. This synthesis method provides a straightforward approach for obtaining dipropargyl ether with good yields.

The general reaction involves:

  • Formation of a propargyl alkoxide ion (typically using a strong base)

  • Reaction with propargyl halide via an SN2 mechanism

  • Formation of the ether linkage with elimination of the halide

Phase Transfer Catalysis Method

An improved and commercially viable method for preparing propargyl ethers, including dipropargyl ether, utilizes phase transfer catalysis:

ComponentRole
Propargyl halideElectrophile (preferably propargyl chloride for safety and cost effectiveness)
Aqueous alkaline solutionGenerates alkoxide ion
Phase transfer catalystFacilitates reaction between organic and aqueous phases
TemperatureTypically 20-50°C (ambient conditions)
Reaction time2-30 hours, typically 2-12 hours

Table 3. Key components for phase transfer catalysis synthesis of propargyl ethers

Advantages of this method include:

  • Milder reaction conditions (ambient temperature)

  • Use of less expensive and safer propargyl chloride instead of propargyl bromide

  • High yields (80-97%) with excellent purity (>95%)

  • Minimal formation of undesired C-alkylated byproducts

  • Environmentally friendlier conditions using aqueous solutions

Purification Methods

After synthesis, dipropargyl ether typically requires purification:

  • For solid propargyl ethers: Filtration followed by washing with water and alcohol

  • For liquid propargyl ethers (including dipropargyl ether): Extraction with organic solvents like methylene chloride, ethyl acetate, or ethyl ether, followed by solvent removal

  • Further purification if needed through distillation, particularly using bulb-to-bulb vacuum-line distillation to remove colored impurities that form during storage

Applications and Uses

Research Applications

Dipropargyl ether has found utility in various research applications:

Proteomics Research

The compound has proven valuable for proteomics research, likely due to its ability to form covalent linkages with protein functional groups through its alkyne moieties .

Polymer Science

It serves as a precursor in specialized polymer synthesis:

  • Used for preparation of polyferrocenes via polyaddition with 1,1'-bis(azidoethyl)ferrocene

  • Employed in the preparation of cyclic polystyrene

  • Component in creating thermally stable, fire-resistant propargyl ether networks, particularly those derived from bio-based hydroxycinnamic acids

Spectroscopic Studies

The compound has been extensively studied as a model compound for understanding phase transitions in organic materials, particularly through infrared spectroscopy. Its ability to form different crystalline phases makes it valuable for studying solid-state transitions .

Industrial Applications

In industrial settings, dipropargyl ether serves several important functions:

Synthetic Intermediates

The compound functions as a versatile building block in organic synthesis, allowing chemists to create complex molecules efficiently through selective reactions .

Pharmaceutical Development

In drug formulation, dipropargyl ether acts as an intermediate for synthesizing active pharmaceutical ingredients (APIs), particularly in the production of anti-cancer and anti-inflammatory drugs .

Materials Science

The compound contributes to the development of advanced materials:

  • Used in the production of specialty polymers and resins

  • Enhances thermal stability and mechanical strength of materials

  • Employed in the development of coatings and adhesives, improving adhesion and durability in demanding environments

HazardClassification
FlammabilityFlammable liquid and vapor (H226)
ToxicityHarmful if swallowed (H302)
GHS PictogramsWarning, Flammable liquids, Acute toxicity

Table 4. Hazard classification of dipropargyl ether

Recent Research Findings

Spectroscopic Studies

Recent research has provided new insights into the infrared spectroscopy of dipropargyl ether in its various physical states. Key findings include:

  • Discovery of two distinct crystalline phases with different IR spectral characteristics

  • Improved methods for preparing crystalline forms by different cooling and warming protocols

  • Reduction of baseline changes and bandshape distortions seen in previous literature spectra

  • Estimation of absorption coefficients for three IR peaks in amorphous solid spectrum to facilitate cross-laboratory comparisons

  • Interpretation of spectral changes observed during warming of amorphous dipropargyl ether

Material Applications

Research has expanded the application of propargyl ether compounds in material science:

  • Development of fire-resistant propargyl ether networks derived from bio-based hydroxycinnamic acids

  • Synthesis of propargyl ether-terminated poly(imide siloxane) (PTIS) prepolymers

  • Preparation of carbon fiber reinforced composites with excellent thermal and mechanical properties

  • Creation of materials with high thermal stability and residual yield at elevated temperatures

  • Development of composites with impressive mechanical properties, including flexural strength, tensile strength, and interlaminar layer shear strength

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